molecular formula C5H7BN2O2 B11923261 (5-Methylpyrimidin-2-yl)boronic acid

(5-Methylpyrimidin-2-yl)boronic acid

Cat. No.: B11923261
M. Wt: 137.93 g/mol
InChI Key: XFGITIDNEQUVMZ-UHFFFAOYSA-N
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Description

(5-Methylpyrimidin-2-yl)boronic acid is an organoboron compound with the molecular formula C5H7BN2O2 It is a derivative of pyrimidine, where a boronic acid group is attached to the 2-position of the 5-methylpyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylpyrimidin-2-yl)boronic acid typically involves the decarboxylation of a 5-bromopyrimidine derivative. The process begins with the synthesis of 5-bromo-2-methylpyrimidine, which is then subjected to a decarboxylation reaction to yield the desired boronic acid derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity, often employing catalytic processes and optimized reaction conditions to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions: (5-Methylpyrimidin-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (5-Methylpyrimidin-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the final biaryl product . This process is facilitated by the unique electronic properties of the boronic acid group, which enhances the reactivity and selectivity of the coupling reaction.

Comparison with Similar Compounds

Uniqueness: (5-Methylpyrimidin-2-yl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various synthetic applications.

Properties

Molecular Formula

C5H7BN2O2

Molecular Weight

137.93 g/mol

IUPAC Name

(5-methylpyrimidin-2-yl)boronic acid

InChI

InChI=1S/C5H7BN2O2/c1-4-2-7-5(6(9)10)8-3-4/h2-3,9-10H,1H3

InChI Key

XFGITIDNEQUVMZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=C(C=N1)C)(O)O

Origin of Product

United States

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